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Compound of Interest

Compound Name: hodgkinsine B

Cat. No.: B1251297

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the enantioselective total synthesis of (-)-
hodgkinsine B, a complex cyclotryptamine alkaloid. The synthetic strategy highlighted herein
was developed by the Movassaghi group and employs a convergent diazene-directed
assembly of cyclotryptamine monomers. This approach allows for the stereocontrolled
construction of the multiple quaternary stereocenters present in the natural product.[1][2][3]

Introduction

Hodgkinsine B is a member of the oligocyclotryptamine family of alkaloids, which exhibit a
range of biological activities, including analgesic, antibacterial, and antifungal properties.[1] The
intricate molecular architecture of hodgkinsine B, featuring a trimeric assembly of
cyclotryptamine units and multiple stereocenters, presents a significant synthetic challenge.
The Movassaghi group's strategy provides an elegant solution for the stereoselective synthesis
of this complex natural product.[1][3]

Synthetic Strategy Overview

The enantioselective total synthesis of (-)-hodgkinsine B is achieved through a convergent
strategy that involves the synthesis of key C3a- and C7-functionalized cyclotryptamine
monomers. These monomers are then coupled in a stepwise and controlled manner to
assemble the trimeric core of the natural product. A key feature of this strategy is the use of
diazene intermediates to direct the formation of the crucial C3a'-C3a" and C3a-C7' carbon-
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carbon bonds with complete stereocontrol.[1][3] The final steps of the synthesis involve the
photolytic extrusion of dinitrogen from a bis-diazene intermediate, followed by global
deprotection and reduction to yield (-)-hodgkinsine B.[1]

Key Experimental Protocols

The following protocols describe the synthesis of key intermediates and the final steps toward
(-)-hodgkinsine B, based on the publications by the Movassaghi group.

Protocol 1: Synthesis of C3a-Bromocyclotryptamine
Monomer

This protocol describes the enantioselective synthesis of the C3a-bromocyclotryptamine
monomer, a key building block for the synthesis.

Synthesis of C3a-Bromocyclotryptamine

Click to download full resolution via product page

Caption: Stepwise assembly of the trimeric core via diazene formation.

Materials:

e C3a-amino cyclotryptamine monomer

Dimeric cyclotryptamine C7-hydrazide

4-Dimethylaminopyridine (DMAP)

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

1,8-Diazabicyclo[5.4.0]Jundec-7-ene (DBU)
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e Methanol (MeOH)
Procedure:

» To a solution of the dimeric cyclotryptamine C7-hydrazide in a suitable solvent is added the
C3a-amino cyclotryptamine monomer and DMAP.

e The reaction mixture is stirred at room temperature until the formation of the mixed sulfamide
is complete.

e The solvent is removed under reduced pressure, and the residue is dissolved in methanol.

e To this solution, DBU and DCDMH are added, and the reaction is stirred until the oxidation to
the bis-diazene is complete.

e The reaction is quenched, and the product is extracted and purified by column
chromatography to yield the bis-diazene trimer.

Protocol 3: Photolytic Cascade and Final Steps

This protocol details the crucial photolytic cascade to form the carbon-carbon bonds of the
trimer, followed by deprotection and reduction to afford (-)-hodgkinsine B.
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Final Steps to (-)-Hodgkinsine B

Gis-diazene Trime)

Photolysis (300 nm)

Grimeric Intermediate)

Global Deprotection

(Deprotected Trime)

Exhaustive Reduction

(-)-Hodgkinsine B

Click to download full resolution via product page

Caption: Photolytic cascade and final deprotection/reduction to yield (-)-hodgkinsine B.
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Materials:

Bis-diazene trimer intermediate

Tetrabutylammonium fluoride (TBAF)

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)

Anhydrous solvent for photolysis (e.g., benzene or toluene)

Solvents for workup and purification
Procedure:

o A solution of the bis-diazene trimer in an appropriate anhydrous solvent is irradiated with a
300 nm UV lamp until the starting material is consumed. The reaction progress is monitored
by TLC or LC-MS.

o Upon completion, the solvent is removed under reduced pressure, and the crude trimeric
intermediate is purified by column chromatography.

e The purified trimer is dissolved in a suitable solvent, and TBAF is added to effect global
removal of the Teoc protecting groups.

o After completion of the deprotection, the reaction is worked up, and the crude product is
carried forward.

e The deprotected trimer is dissolved in an appropriate solvent and treated with Red-Al for the
exhaustive reduction of the carbamates.

e The reaction is carefully quenched, and the final product, (-)-hodgkinsine B, is purified by
chromatography.

Quantitative Data Summary

The following table summarizes the reported yields for the key transformations in the
enantioselective total synthesis of (-)-hodgkinsine B.
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Step Product Yield (%) Reference
Enantioselective C3a-
o : 99 [1]

Bromocyclization Bromocyclotryptamine
Rh-catalyzed C-H Dimeric Sulfamate

_ 58 [1]
Amination Ester
Bis-diazene Formation Bis-diazene Trimer 86 (2 steps) [1]

Photolysis of Bis- o )
) Trimeric Intermediate 41 [1]
diazene

Global Deprotection o
) (-)-Hodgkinsine B 68 (2 steps) [1]
and Reduction

Conclusion

The diazene-directed assembly strategy provides a powerful and highly stereocontrolled route
for the enantioselective total synthesis of (-)-hodgkinsine B. The modular nature of this
approach allows for the convergent assembly of complex molecular architectures from readily
available building blocks. The detailed protocols and quantitative data presented here serve as
a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug
development who are interested in the synthesis and further investigation of hodgkinsine B
and related oligocyclotryptamine alkaloids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Enantioselective Total Synthesis of Hodgkinsine B:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1251297#enantioselective-total-synthesis-of-
hodgkinsine-b]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://dspace.mit.edu/bitstream/handle/1721.1/125956/nihms926288.pdf?sequence=2&isAllowed=y
https://www.benchchem.com/product/b1251297#enantioselective-total-synthesis-of-hodgkinsine-b
https://www.benchchem.com/product/b1251297#enantioselective-total-synthesis-of-hodgkinsine-b
https://www.benchchem.com/product/b1251297#enantioselective-total-synthesis-of-hodgkinsine-b
https://www.benchchem.com/product/b1251297#enantioselective-total-synthesis-of-hodgkinsine-b
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1251297?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1251297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

